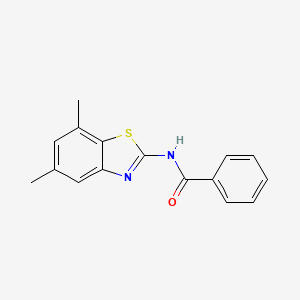

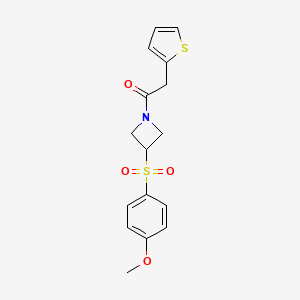

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

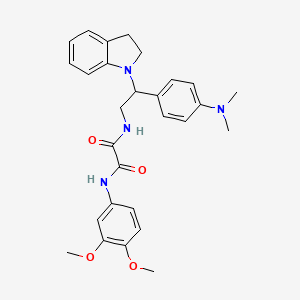

“N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Applications De Recherche Scientifique

Corrosion Inhibitors

Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic solutions. Studies show that these compounds can significantly reduce the rate of corrosion, offering extra stability and higher inhibition efficiencies compared to previously reported inhibitors. The compounds can be adsorbed onto surfaces through both physical and chemical means, highlighting their potential application in protecting metals from corrosive environments (Hu et al., 2016).

Antimicrobial and Antioxidant Activities

A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized from reactions involving bioactive aromatic heterocyclic carboxylic acids demonstrated promising antimicrobial activity against various microorganisms and exhibited prominent radical scavenging and ferrous ion chelating activity. This suggests their potential use in developing treatments against microbial infections and as antioxidant agents (Sindhe et al., 2016).

Anticancer Applications

Several studies have focused on the synthesis and biological evaluation of benzamide derivatives for their anticancer potential. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising in vitro anticancer activity against various human cancer cell lines. Molecular docking studies suggest these compounds could interact with key biological targets to inhibit cancer cell growth, indicating their potential as anticancer agents (Tiwari et al., 2017).

Herbicide Development

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a group of benzamides, shows herbicidal activity against annual and perennial grasses. This highlights the potential utility of such compounds in agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Mécanisme D'action

Target of Action

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, a benzothiazole derivative, has been associated with a wide range of biological activities . It has shown potential in inhibiting ubiquitin ligase, displaying selective cytotoxicity against tumorigenic cell lines, and acting as a modulator for the adenosine A 2A receptor .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, when it acts as an inhibitor of ubiquitin ligase, it prevents the tagging of proteins for degradation, potentially altering cellular processes . When it displays selective cytotoxicity against tumorigenic cell lines, it may induce cell death in these cells .

Biochemical Pathways

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others . These enzymes are involved in critical biochemical pathways, and their inhibition can lead to significant downstream effects.

Result of Action

The molecular and cellular effects of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide’s action depend on its specific targets. For example, its potential anti-tubercular activity could result from inhibiting the growth of M. tuberculosis . Its selective cytotoxicity against tumorigenic cell lines could lead to the death of cancer cells .

Propriétés

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJRQAUDYJINJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)

![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)

![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)